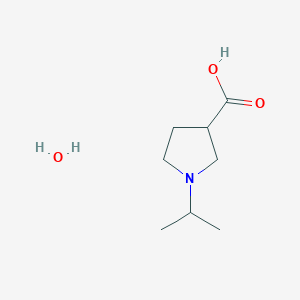
1-Isopropyl-3-pyrrolidinecarboxylic acid hydrate
Übersicht
Beschreibung
1-Isopropyl-3-pyrrolidinecarboxylic acid hydrate is a chemical compound with the CAS Number: 1185443-24-6 . It has a molecular weight of 175.23 and its IUPAC name is this compound . The compound is typically stored at room temperature and is a solid in its physical form .
Molecular Structure Analysis
The linear formula of this compound is C8 H15 N O2 . H2 O . The InChI Code is 1S/C8H15NO2.H2O/c1-6(2)9-4-3-7(5-9)8(10)11;/h6-7H,3-5H2,1-2H3,(H,10,11);1H2 .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 175.23 .Wissenschaftliche Forschungsanwendungen
Catalytic Reactions and Synthesis
- Research has shown that certain pyridine and fused pyridine derivatives, which share structural features with 1-Isopropyl-3-pyrrolidinecarboxylic acid hydrate, are synthesized for potential use in molecular docking and in vitro screenings. These compounds exhibit antimicrobial and antioxidant activities, indicating their utility in pharmaceutical applications (Flefel et al., 2018).
Material Science and Polymer Chemistry
- In the field of material science, the structural and dynamic properties of acid-base polymer blend systems, including those similar to this compound, have been investigated using NMR studies. These studies focus on understanding hydrogen bonding and proton conduction, which are crucial for developing high-performance materials (Akbey et al., 2009).
Organic Chemistry and Functional Materials
- Investigations into the adsorption properties of pyridine-carboxylic acid monomers on surfaces reveal insights into how these molecules, which are structurally related to this compound, interact with metal oxides. Such studies are vital for the development of catalysts, sensors, and surface modification technologies (Schnadt et al., 2003).
Biochemical Applications
- Enzymatic synthesis research, focusing on the conversion of ethyl isonicotinate to 4-pyridine carboxylic acid hydrazide (isoniazid), suggests potential biochemical or medical applications for similar compounds. Such enzymatic processes highlight the relevance of this compound and its derivatives in drug synthesis and biotechnological applications (Yadav et al., 2005).
Environmental Chemistry
- The study on the extraction of pyridine-3-carboxylic acid using different diluents provides a basis for understanding the separation processes involving similar compounds. This research is particularly relevant for the purification and production of chemicals in an environmentally friendly manner (Kumar & Babu, 2009).
Safety and Hazards
Eigenschaften
IUPAC Name |
1-propan-2-ylpyrrolidine-3-carboxylic acid;hydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.H2O/c1-6(2)9-4-3-7(5-9)8(10)11;/h6-7H,3-5H2,1-2H3,(H,10,11);1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHEWYRZKMJPFPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(C1)C(=O)O.O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


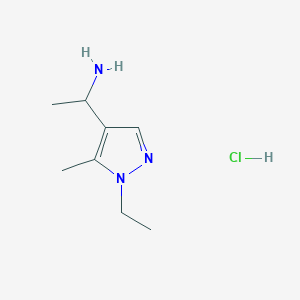
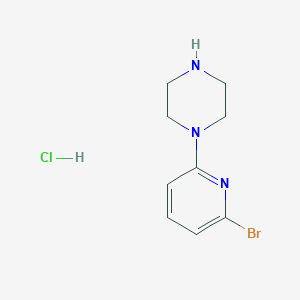
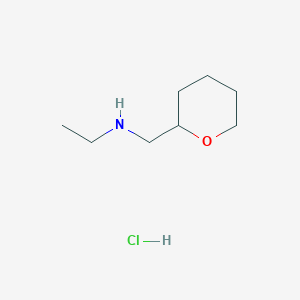


![1-Oxaspiro[4.5]dec-3-ylamine hydrochloride](/img/structure/B3088579.png)


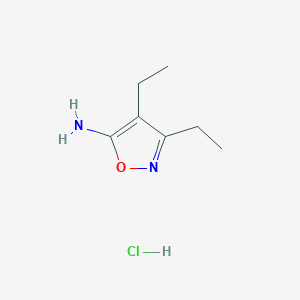
![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B3088605.png)
![2-bromo-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde](/img/structure/B3088611.png)
![7-(3-Amino-phenyl)-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid ethyl ester hydrochloride](/img/structure/B3088626.png)


